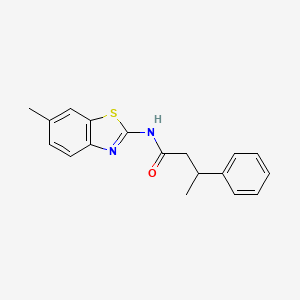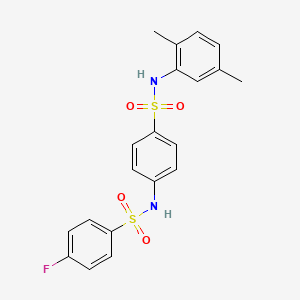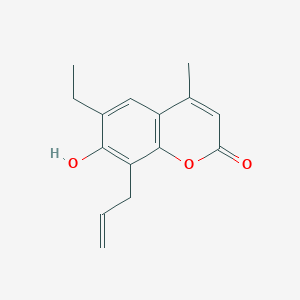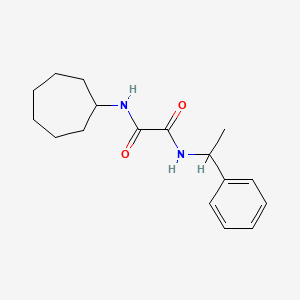![molecular formula C15H22N2O3 B3982681 N'-butan-2-yl-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B3982681.png)
N'-butan-2-yl-N-[2-(4-methoxyphenyl)ethyl]oxamide
Overview
Description
N’-butan-2-yl-N-[2-(4-methoxyphenyl)ethyl]oxamide is an organic compound with the molecular formula C15H24N2O2. This compound is characterized by the presence of an oxamide group, which is a functional group containing two amide groups connected by a single carbon atom. The compound also features a butan-2-yl group and a 4-methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-butan-2-yl-N-[2-(4-methoxyphenyl)ethyl]oxamide typically involves the reaction of butan-2-amine with 4-methoxyphenylacetic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N’-butan-2-yl-N-[2-(4-methoxyphenyl)ethyl]oxamide can be scaled up by using automated reactors and continuous flow systems. These methods allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. Additionally, the use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N’-butan-2-yl-N-[2-(4-methoxyphenyl)ethyl]oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2)
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids
Reduction: Formation of primary and secondary amines
Substitution: Formation of substituted amides and ethers
Scientific Research Applications
N’-butan-2-yl-N-[2-(4-methoxyphenyl)ethyl]oxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of N’-butan-2-yl-N-[2-(4-methoxyphenyl)ethyl]oxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N’-butan-2-yl-N-[2-(4-methoxyphenyl)ethyl]oxamide can be compared with other similar compounds, such as:
- N-(butan-2-yl)-2-{[2-(4-methoxyphenyl)ethyl]amino}acetamide
- N-butan-2-yl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-thiadiazolecarboxamide
These compounds share structural similarities but differ in their functional groups and overall molecular architecture The presence of different functional groups can significantly impact their chemical reactivity, biological activity, and potential applications
Properties
IUPAC Name |
N'-butan-2-yl-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-11(2)17-15(19)14(18)16-10-9-12-5-7-13(20-3)8-6-12/h5-8,11H,4,9-10H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNTWTAHSMMCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NCCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3982604.png)
![3-(3-Chlorophenyl)-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B3982612.png)


![5-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazole](/img/structure/B3982627.png)
![N-[3-(dicyclohexylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B3982648.png)

![(5-chloro-2-nitrophenyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B3982657.png)

![ETHYL [(4-PHENYLBUTAN-2-YL)CARBAMOYL]FORMATE](/img/structure/B3982673.png)
![4-chloro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3982677.png)
![1-(2-fluorobenzyl)-N-[1-(4-methoxyphenyl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3982702.png)
![N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)furan-2-carboxamide](/img/structure/B3982707.png)
![2-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}benzoic acid](/img/structure/B3982721.png)
